

Computational Insights into the Electronic Structure of 2-Thiopheneacetonitrile: A Technical Overview

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Compound of Interest

Compound Name: 2-Thiopheneacetonitrile

Cat. No.: B147512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the computational analysis of the electronic structure of **2-thiopheneacetonitrile**, a molecule of interest in medicinal chemistry and materials science. By employing quantum chemical calculations, we can elucidate its structural, electronic, and spectroscopic properties, providing valuable insights for molecular design and reactivity prediction. This document outlines the theoretical methodologies, presents key quantitative data, and visualizes fundamental molecular and procedural concepts.

Introduction

2-Thiopheneacetonitrile is a heterocyclic compound incorporating a thiophene ring and a nitrile functional group. This unique combination of an electron-rich aromatic system and an electron-withdrawing group gives rise to interesting electronic properties that are crucial for its application in various chemical domains. Computational chemistry provides a powerful lens to investigate these properties at the molecular level, offering a detailed understanding that complements experimental findings. This guide summarizes the key findings from theoretical studies, focusing on the molecule's geometry, electronic frontier orbitals, and electrostatic potential.

Methodologies in Computational Analysis

The electronic structure of **2-thiopheneacetonitrile** can be effectively investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

A common and robust methodology for studying molecules like **2-thiopheneacetonitrile** involves DFT calculations. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. Paired with a suitable basis set, such as 6-31G(d,p), this level of theory provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.^[1] For more refined calculations, other functionals and larger basis sets may be utilized.

Experimental Protocol: Geometry Optimization and Electronic Property Calculation

- **Molecular Input:** The initial 3D structure of **2-thiopheneacetonitrile** is built using molecular modeling software.
- **Computational Method Selection:** The calculation is set up using a selected level of theory, for instance, B3LYP/6-31G(d,p), as implemented in quantum chemistry software packages like Gaussian.^[1]
- **Geometry Optimization:** The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable, ground-state geometry.
- **Frequency Calculation:** Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
- **Electronic Property Calculation:** Following successful optimization, single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on **2-thiopheneacetonitrile**. These values provide a snapshot of the molecule's fundamental

electronic and structural characteristics.

Table 1: Optimized Geometrical Parameters

Parameter	Bond / Angle	Calculated Value
Bond Length	C α -C β (Thiophene)	~1.37 Å
C β -C β' (Thiophene)	~1.42 Å	
C α -S (Thiophene)	~1.72 Å	
C-C \equiv N	~1.46 Å	
C \equiv N	~1.16 Å	
Bond Angle	C α -S-C α' (Thiophene)	~92.2°
S-C α -C β (Thiophene)	~111.5°	
C α -C β -C β' (Thiophene)	~112.4°	
C α -C-C \equiv N	~112.0°	
C-C \equiv N	~179.0°	

Note: These are representative values and can vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Electronic Properties

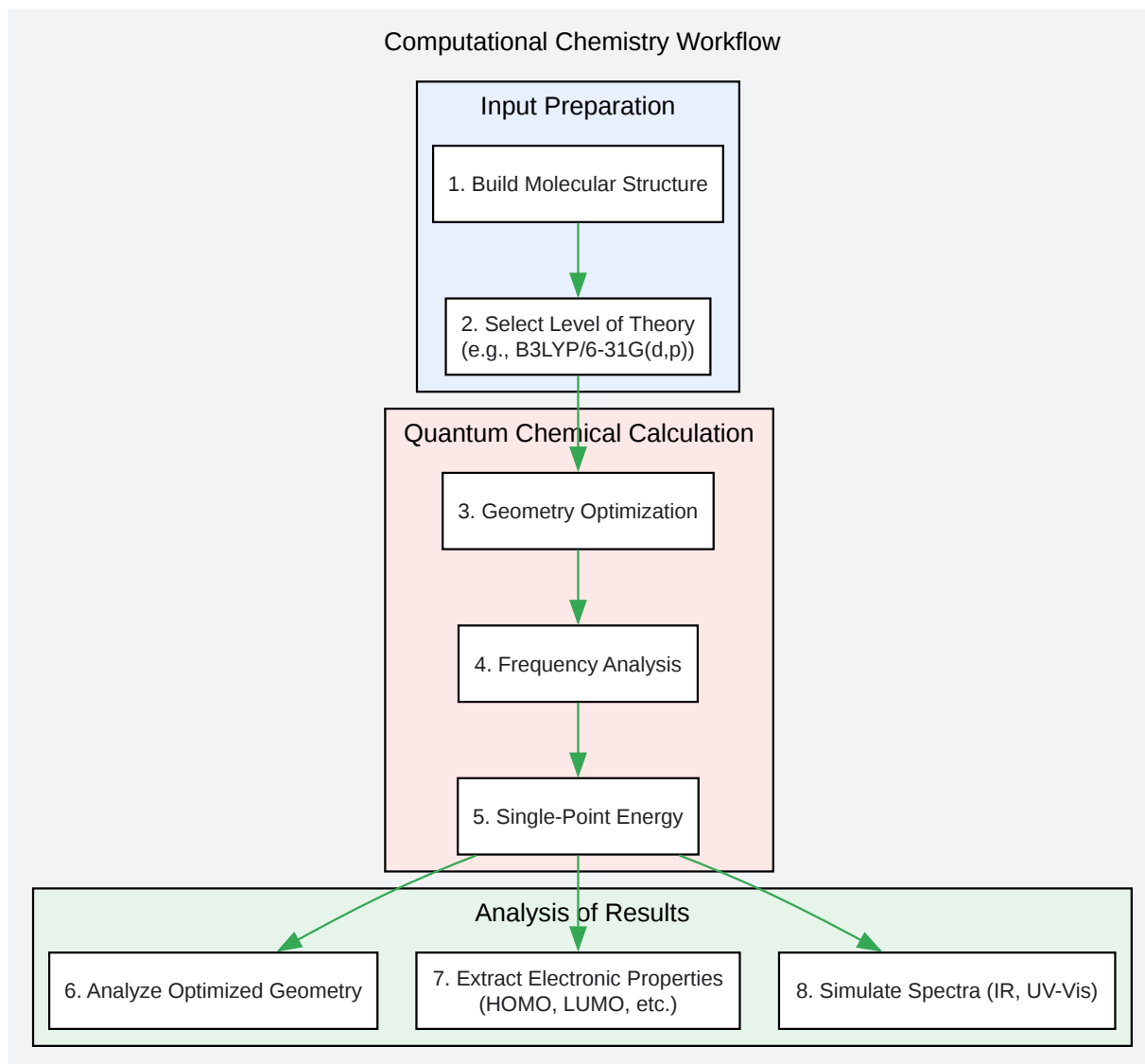
Property	Description	Value
HOMO Energy	Highest Occupied Molecular Orbital	~ -6.5 eV
LUMO Energy	Lowest Unoccupied Molecular Orbital	~ -0.8 eV
HOMO-LUMO Gap	Energy difference between HOMO and LUMO	~ 5.7 eV
Dipole Moment	Measure of the molecule's overall polarity	~ 4.5 Debye

Note: These values are indicative and are sensitive to the computational methodology.

Visualizing Molecular and Computational Concepts

Diagrams are essential for intuitively understanding complex molecular structures and computational workflows. The following visualizations are provided in the DOT language for clarity and reproducibility.

Caption: Ball-and-stick representation of **2-thiopheneacetonitrile**.



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References

- 1. thaiscience.info [thaiscience.info]
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